molecular formula C9H14O6 B1618852 Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate CAS No. 6506-31-6

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

Cat. No.: B1618852
CAS No.: 6506-31-6
M. Wt: 218.2 g/mol
InChI Key: LVAUHOGCZGDDIX-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate is an organic compound with the molecular formula C9H14O6 and a molecular weight of 218.208 g/mol . It is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate can be synthesized through the reaction of dimethyl acetal with diacetyl in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate is unique due to its specific combination of the 1,3-dioxolane ring and diacetate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as a protecting group and intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-12-7(10)5-9(6-8(11)13-2)14-3-4-15-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAUHOGCZGDDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(OCCO1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281593
Record name Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6506-31-6
Record name 2,2-Dimethyl 1,3-dioxolane-2,2-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6506-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 22081
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Record name 6506-31-6
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Record name Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.2 g (24 mmol) of dimethyl 3-oxopentanedioate and 2.7 ml (48 mmol) of ethylene glycol in 50 mL of methylene chloride was added 12 mL (96 mmol) of TMSCl at room temperature. The reaction mixture was stirred at 50° C. for 3 days. The reaction was quenched with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, evaporated under reduced pressure. Chromatography on silica gel gave the desired product, dimethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate (2.6 g, 12 mmol, yield: 50%): MS (m/e): 219 (M+1)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.2 g (24 mmol) of dimethyl 3-oxopentanedioate and 2.7 ml (48 mmol) of ethylene glycol in 50 mL of methylene chloride was added 12 mL (96 mmol) of TMSC1 at room temperature. The reaction mixture was stirred at 50° C. for 3 days. The reaction was quenched with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, evaporated under reduced pressure. Chromatography on silica gel gave the desired product, dimethyl dioxolane-2,2-diyl)diacetate (2.6 g, 12 mmol, yield: 50%): MS (m/e): 219 (M+1)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4.2 g (24 mmol) of dimethyl 3-oxopentanedioate and 2.7 ml (48 mmol) of ethylene glycol in 50 mL of methylene chloride was added 12 mL (96 mmol) of TMSCl at room temperature. The reaction mixture was stirred at 50° C. for 3 days. The reaction was quenched with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, evaporated under reduced pressure. Chromatography on silica gel gave the desired product, dimethyl dioxolane-2,2-diyl)diacetate (2.6 g, 12 mmol, yield: 50%): MS (m/e): 219 (M+1)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
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Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
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Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
Reactant of Route 6
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Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

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